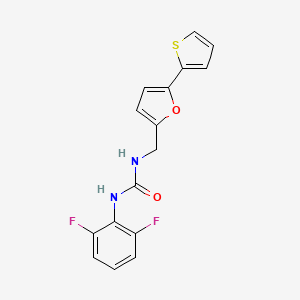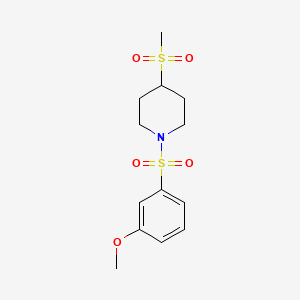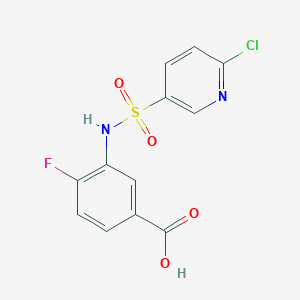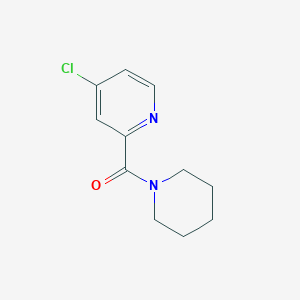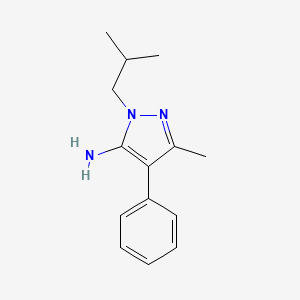
N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on related compounds emphasizes synthesis and characterization techniques, providing a basis for understanding how compounds like N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide could be synthesized and analyzed. For instance, the synthesis of quinoline and quinazoline derivatives involves reactions that could be analogous to the synthesis of this compound, highlighting methods for creating fused ring structures and exploring their electronic properties through DFT calculations (Mohamed, Abdel-Latif, & Ahmed, 2020). Additionally, studies on the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives showcase nucleophilic substitution reactions, which could provide insights into functionalizing similar compounds (Zaki, Radwan, & El-Dean, 2017).
Applications in Material Science and Corrosion Inhibition
Explorations into dihydrothieno[2,3-c] isoquinolines as luminescent materials and corrosion inhibitors reveal potential applications of structurally similar compounds. The process of cyclization and functionalization of these compounds, leading to materials with specific photophysical characteristics and corrosion inhibition capabilities, could be relevant for this compound (Marae et al., 2022).
Antibacterial Activity
The synthesis and evaluation of related compounds for antibacterial activity underline the potential of this compound in pharmaceutical applications. For example, compounds synthesized for their antibacterial properties, through processes that could be similar to those used for this compound, indicate a method for developing new antimicrobial agents (Osarumwense, 2022).
Antitumor Activity
Research on quinazolinone analogues has demonstrated significant antitumor activity, suggesting a pathway for the application of this compound in cancer treatment. The design, synthesis, and evaluation of these compounds reveal their potential efficacy against various cancer cell lines, providing a model for assessing the antitumor properties of similar compounds (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-5-6-14-13(9-12)16(24)22(2)17(20-14)25-10-15(23)21-18(11-19)7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKBOFIGVPQUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)C)SCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)
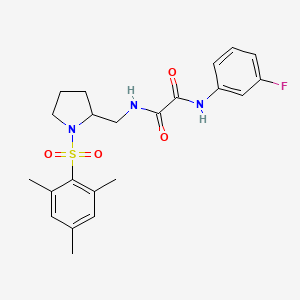
![2,3-dimethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2505755.png)

